1D-5-O-methyl-chiro-inositol
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Overview
Description
1D-5-O-methyl-chiro-inositol is a cyclitol ether formed by etherification of the 5-hydroxy group of 1D-chiro-inositol. It has a role as a plant metabolite. It derives from a 1D-chiro-inositol.
This compound, also known as quebrachitol, belongs to the class of organic compounds known as cyclohexanols. Cyclohexanols are compounds containing an alcohol group attached to a cyclohexane ring.
Scientific Research Applications
Metabolic Functions and Absorption
1D-5-O-methyl-chiro-inositol, a variant of d-chiro-inositol, demonstrates distinct biological activities and is involved in various metabolic processes. In scientific research, it has been identified for its role in metabolic pathways and its insulin-mimetic properties. Studies have shown that d-chiro-inositol and its variants, such as pinitol (a form of 1d-3-O-methyl-chiro-inositol), are absorbed from dietary sources and are crucial for functions like insulin signaling, regulation of ion-channel permeability, and stress response. It has been found that these compounds are absorbed efficiently from the gastrointestinal tract, suggesting their metabolic significance (Lin et al., 2009).
Therapeutic Applications in Polycystic Ovary Syndrome (PCOS) and Diabetes
The insulin-mimetic effects of this compound and its role in improving ovarian function and metabolism have been studied extensively, especially in the context of PCOS and Type 2 Diabetes Mellitus (T2DM). Research has highlighted the effectiveness of d-chiro-inositol in improving ovarian function, reducing hyperandrogenism, and positively impacting metabolic aspects in PCOS patients. Moreover, the effectiveness and safety of myo-inositol and d-chiro-inositol treatment in T2DM have also been evaluated, showing significant improvements in glycemic control without reported side effects (Pintaudi et al., 2016; Pizzo et al., 2014).
Role in Gestational Diabetes and Fertility
Inositols, including this compound, have been studied for their potential role in preventing gestational diabetes mellitus (GDM) and in supporting fertility. Clinical trials have explored the use of inositol supplements during early pregnancy to prevent GDM, particularly in women with a family history of diabetes. However, results are mixed, indicating the need for further research to determine the optimal dosages and combinations of inositol isomers for these applications (Farren et al., 2017).
Bioavailability and Pathways
Understanding the bioavailability and molecular pathways of inositols, including this compound, is crucial for optimizing their therapeutic use. Studies have investigated the synthesis, absorption, and role of these compounds in preventing conditions such as metabolic syndrome, neural tube defects, and PCOS. The research underscores the importance of inositol stereoisomers and their bioavailability for clinical and scientific applications, especially in managing insulin resistance and hormonal disturbances (Kiani et al., 2021; Orrù et al., 2017).
Properties
Molecular Formula |
C7H14O6 |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(1S,2R,4R,5S)-6-methoxycyclohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5+,6+,7?/m1/s1 |
InChI Key |
DSCFFEYYQKSRSV-MYRJGQQHSA-N |
Isomeric SMILES |
COC1[C@H]([C@@H](C([C@H]([C@@H]1O)O)O)O)O |
SMILES |
COC1C(C(C(C(C1O)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(C1O)O)O)O)O |
Synonyms |
2-O-methyl-chiro-inositol 2-O-methylchiroinositol quebrachitol quebrachitol, (L-chiro)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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